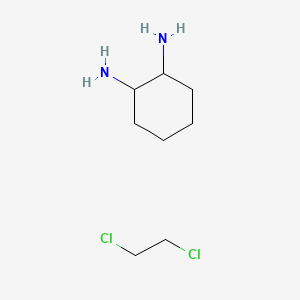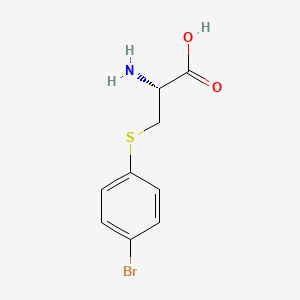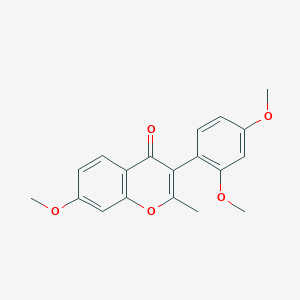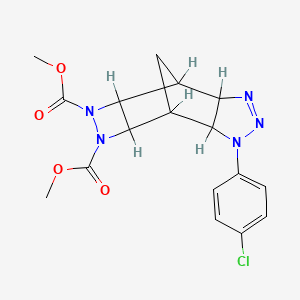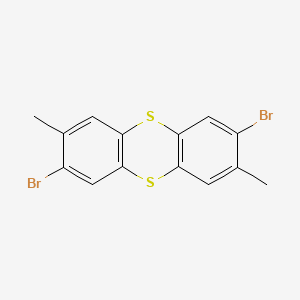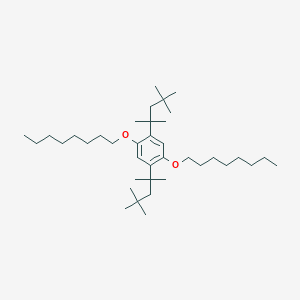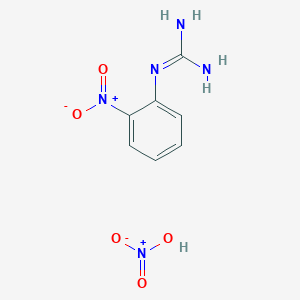
Nitric acid;2-(2-nitrophenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nitric acid;2-(2-nitrophenyl)guanidine is a compound that features a guanidine group attached to a nitrophenyl moiety. Guanidine derivatives are known for their versatility and are found in various natural products, pharmaceuticals, and biochemical processes. The presence of the nitrophenyl group adds unique chemical properties to the compound, making it valuable in different scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives, including nitric acid;2-(2-nitrophenyl)guanidine, typically involves the guanylation of amines. One common method is the reaction of amines with carbodiimides or thioureas in the presence of activating agents such as thiophilic metal salts or coupling reagents . Another approach involves the use of isocyanides and amines in a one-pot synthesis to produce N,N’-disubstituted guanidines .
Industrial Production Methods
Industrial production of guanidine derivatives often employs scalable and efficient methods. For example, the guanylation of amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water is a practical approach . Additionally, copper-catalyzed three-component synthesis involving cyanamides, arylboronic acids, and amines is another efficient method .
化学反应分析
Types of Reactions
Nitric acid;2-(2-nitrophenyl)guanidine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The guanidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions involving strong nucleophiles and appropriate solvents.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted guanidine derivatives.
科学研究应用
Nitric acid;2-(2-nitrophenyl)guanidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of nitric acid;2-(2-nitrophenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The nitrophenyl group can also participate in aromatic interactions, enhancing the compound’s binding affinity .
相似化合物的比较
Similar Compounds
Guanidine: A basic compound with high reactivity and versatility.
Nitroguanidine: Known for its use in explosives and propellants.
Phenylguanidine: Similar structure but lacks the nitro group.
Uniqueness
Nitric acid;2-(2-nitrophenyl)guanidine is unique due to the combination of the guanidine and nitrophenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various applications .
属性
CAS 编号 |
70973-05-6 |
|---|---|
分子式 |
C7H9N5O5 |
分子量 |
243.18 g/mol |
IUPAC 名称 |
nitric acid;2-(2-nitrophenyl)guanidine |
InChI |
InChI=1S/C7H8N4O2.HNO3/c8-7(9)10-5-3-1-2-4-6(5)11(12)13;2-1(3)4/h1-4H,(H4,8,9,10);(H,2,3,4) |
InChI 键 |
LHKBURXKWCPYGU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)N=C(N)N)[N+](=O)[O-].[N+](=O)(O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



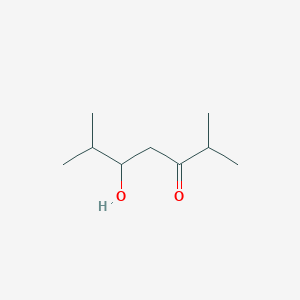
![Silane, triethyl[(trimethylstannyl)ethynyl]-](/img/structure/B14471301.png)
![5-Phenyl-2-[4-(6-phenylhexa-1,3,5-trien-1-yl)phenyl]-1,3-oxazole](/img/structure/B14471309.png)
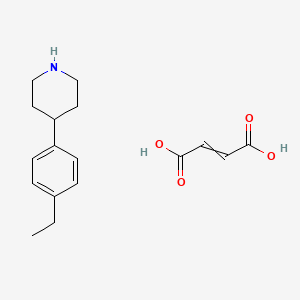
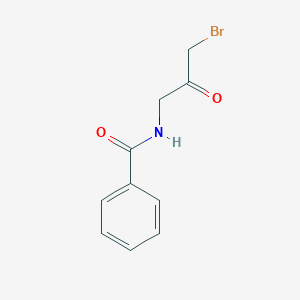
![2-[(Dimethylamino)methyl]-4,6-dinonylphenol](/img/structure/B14471321.png)
